molecular formula C13H14N2O2S B12929958 Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate CAS No. 647850-73-5

Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate

Cat. No.: B12929958
CAS No.: 647850-73-5
M. Wt: 262.33 g/mol
InChI Key: IULJZUPFUZDXRG-UHFFFAOYSA-N
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Description

Methyl 2-(((5-methyl-1H-imidazol-2-yl)thio)methyl)benzoate is a synthetic organic compound that features a benzoate ester linked to a substituted imidazole ring via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((5-methyl-1H-imidazol-2-yl)thio)methyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((5-methyl-1H-imidazol-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-(((5-methyl-1H-imidazol-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the thioether linkage and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(((1H-imidazol-2-yl)thio)methyl)benzoate: Lacks the methyl group on the imidazole ring.

    Methyl 2-(((5-methyl-1H-imidazol-2-yl)thio)methyl)phenylacetate: Features a phenylacetate ester instead of a benzoate ester.

Uniqueness

Methyl 2-(((5-methyl-1H-imidazol-2-yl)thio)methyl)benzoate is unique due to the presence of the methyl group on the imidazole ring, which can influence its electronic properties and reactivity. This structural feature can enhance its binding affinity to specific targets and improve its stability under various conditions .

Properties

CAS No.

647850-73-5

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

methyl 2-[(5-methyl-1H-imidazol-2-yl)sulfanylmethyl]benzoate

InChI

InChI=1S/C13H14N2O2S/c1-9-7-14-13(15-9)18-8-10-5-3-4-6-11(10)12(16)17-2/h3-7H,8H2,1-2H3,(H,14,15)

InChI Key

IULJZUPFUZDXRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)SCC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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